molecular formula C8H17GeNO3 B13820652 Ethylgermatrane

Ethylgermatrane

Cat. No.: B13820652
M. Wt: 247.86 g/mol
InChI Key: UYYITIRPWXBAGP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylgermatrane typically involves the reaction of germanium tetrachloride with ethylamine and triethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{GeCl}_4 + \text{C}_2\text{H}_5\text{NH}_2 + \text{N}(\text{CH}_2\text{CH}_2\text{OH})_3 \rightarrow \text{C}8\text{H}{17}\text{GeNO}_3 + 4\text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethylgermatrane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.

    Substitution: this compound can participate in substitution reactions where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while reduction can produce germanium hydrides.

Scientific Research Applications

Ethylgermatrane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the production of advanced materials, such as semiconductors and optical devices.

Mechanism of Action

The mechanism of action of ethylgermatrane involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of oxidative stress pathways and the inhibition of certain enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound can influence cellular redox balance and signal transduction processes.

Comparison with Similar Compounds

Ethylgermatrane can be compared with other germatrane compounds, such as mthis compound and phenylgermatrane These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications

List of Similar Compounds

  • Mthis compound
  • Phenylgermatrane
  • Propylgermatrane

This compound stands out for its balance of stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H17GeNO3

Molecular Weight

247.86 g/mol

IUPAC Name

1-ethyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane

InChI

InChI=1S/C8H17GeNO3/c1-2-9-11-6-3-10(4-7-12-9)5-8-13-9/h2-8H2,1H3

InChI Key

UYYITIRPWXBAGP-UHFFFAOYSA-N

Canonical SMILES

CC[Ge]12OCCN(CCO1)CCO2

Origin of Product

United States

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